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Compound of Interest

Compound Name: 1-(1H-indazol-3-yl)ethanone

Cat. No.: B1317080

An In-depth Technical Guide to 1-(1H-indazol-3-
yl)ethanone

For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physical, chemical, and
biological properties of 1-(1H-indazol-3-yl)ethanone (CAS: 4498-72-0). It is intended to serve

as a foundational resource for professionals engaged in chemical synthesis, drug discovery,
and materials science.

Compound Identification and Chemical Structure

1-(1H-indazol-3-yl)ethanone is an organic compound featuring an indazole core substituted
with an ethanone group at the 3-position.[1] The indazole moiety, a bicyclic aromatic
heterocycle, is a significant scaffold in medicinal chemistry, known for contributing to a wide
range of biological activities.[1][2]

o |[UPAC Name: 1-(1H-indazol-3-yl)ethanone|3][4]
e Synonyms: 3-Acetylindazole, Ethanone, 1-(1H-indazol-3-yl)-[1][3]

« CAS Number: 4498-72-0[1][3][5][6]
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Physical and Chemical Properties

The key physical and chemical properties of 1-(1H-indazol-3-yl)ethanone are summarized in

the table below. These properties are crucial for handling, storage, and application in

experimental settings.

Property Value Source(s)
Molecular Formula CoHsN20 [L1[3151161[ 7]
Molecular Weight 160.17 g/mol [3][5]I6]
Appearance Solid [41[8]
Boiling Point 348.8 °C at 760 mmHg [51[7]
Density 1.3+0.1 g/cm3 [7]
N Moderately soluble in organic
Solubility [1]
solvents.
-~ Store at 2-8°C or sealed in a
Storage Conditions [41[6]
dry place at room temperature.
Purity (Commercial) Available at 297% purity. [4119]
BJEQUPDOOXOTLG-
InChl Key [31[41[5]
UHFFFAOYSA-N
CC(=0)C1=NNC2=CC=CC=C
SMILES [1][3][5]

21

Synthesis and Experimental Protocols

While a specific protocol for 1-(1H-indazol-3-yl)ethanone is not detailed in the provided

literature, a general methodology can be inferred from the synthesis of structurally related N-

alkylated analogs.[10] The following represents a plausible synthetic approach.

3.1 General Synthesis of 1-Alkyl-1H-indazoles
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A common route involves the reaction of an appropriate indazole carboxylic acid with an
organolithium reagent. For example, 1-(1-Methyl-1H-indazol-3-yl)ethanone can be synthesized
by treating 1-methyl-1H-indazole-3-carboxylic acid with methyl lithium in a cold, dry
tetrahydrofuran (THF) solution under a nitrogen atmosphere.[10] The reaction is typically
guenched with a saturated ammonium chloride solution, followed by extraction and purification
via flash column chromatography.[10]

General Synthesis Workflow for Indazole Ethanones

Synthesis

Indazole-3-carboxylic Acid Derivative

Reaction

Organolithium Reagent (e.g., MeLli)
in dry THF, -60°C to 0°C

y
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Purify via Flash Column Chromatography

1-(Indazol-3-yl)ethanone Derivative
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Caption: General workflow for the synthesis of 1-(indazol-3-yl)ethanone derivatives.

Spectroscopic Analysis Protocols

Direct experimental spectral data for 1-(1H-indazol-3-yl)ethanone is not readily available in
public databases. However, standard analytical techniques can be employed for its
characterization. The following protocols are generalized methodologies for acquiring
spectroscopic data.[11]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
» Objective: To confirm the molecular structure and proton/carbon environments.
o Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Data Acquisition: Acquire *H and 3C NMR spectra on a standard NMR spectrometer (e.g.,
400 MHz).

o Analysis: Process the spectra to determine chemical shifts (8), coupling constants (J), and
signal integrations.

4.2 Infrared (IR) Spectroscopy
» Objective: To identify characteristic functional groups.
o Methodology:

o Sample Preparation: Use either the Attenuated Total Reflectance (ATR) method by placing
a small amount of solid sample on the crystal or prepare a KBr pellet by grinding 1-2 mg of
the sample with ~150 mg of dry KBr.

o Data Acquisition: Record the IR spectrum over a standard range (e.g., 4000-400 cm™1).

o Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=0
(ketone), and aromatic C-H bonds.
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4.3 Mass Spectrometry (MS)
» Objective: To determine the molecular weight and fragmentation pattern.
¢ Methodology:

o Sample Introduction: Introduce a dilute solution of the compound into the mass
spectrometer via a suitable ionization method (e.g., Electrospray lonization - ESI).

o Data Acquisition: Obtain the mass spectrum, including the molecular ion peak [M+H]* or
M]*.

o Analysis: Confirm the molecular weight and analyze the fragmentation pattern to support
the proposed structure.

Spectroscopic Analysis Workflow

Analysis

Purified 1-(1H-indazol-3-yl)ethanone

:

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H, 3C) (ATR or KBr) (e.g., ESI-MS)

Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1317080?utm_src=pdf-body-img
https://www.benchchem.com/product/b1317080?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1317080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. CAS 4498-72-0: 1-(1H-indazol-3-yl)ethanone | CymitQuimica [cymitquimica.com]
2. pnrjournal.com [pnrjournal.com]

3. 1-(1H-indazol-3-yl)ethan-1-one | C9H8N20 | CID 15684169 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. 3-Acetylindazole | 4498-72-0 [sigmaaldrich.com]

5. americanelements.com [americanelements.com]

6. 1-(1H-Indazol-3-yl)ethanone | 4498-72-0 | FI142886 [biosynth.com]

7. 1-(1H-Indazol-3-yl)ethanone | CAS#:4498-72-0 | Chemsrc [chemsrc.com]

8. 1-(1H-Indazol-3-yl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
9. chemscene.com [chemscene.com]

10. prepchem.com [prepchem.com]

11. benchchem.com [benchchem.com]

To cite this document: BenchChem. ["1-(1H-indazol-3-yl)ethanone" physical and chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317080#1-1h-indazol-3-yl-ethanone-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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